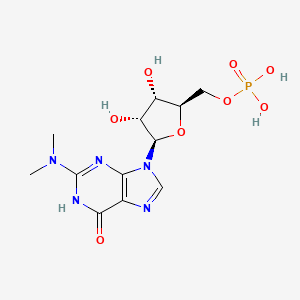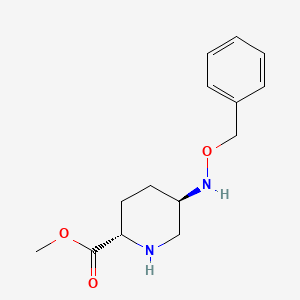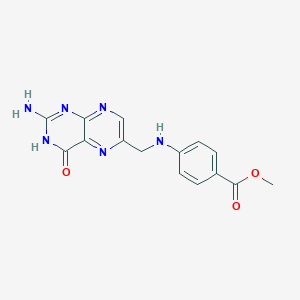
N(2),N(2)-dimethylguanosine 5'-monophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(2),N(2)-dimethylguanosine 5'-monophosphate is a purine ribonucleoside 5'-monophosphate having N,N-dimethylguanine as the nucleobase. It derives from a guanosine 5'-monophosphate.
Aplicaciones Científicas De Investigación
Electron-Transfer Reactions and Redox Mechanism
Research by Goyal, Sondhi, and Lahoti (2005) investigated the electron-transfer reactions of 2′-deoxyguanosine-5′-monophosphate (dGMP) using electrochemical techniques. This study offers insights into the redox mechanism of dGMP, revealing its electrooxidation products and proposing a tentative redox mechanism for dGMP electrooxidation (Goyal, Sondhi, & Lahoti, 2005).
Synthesis and Characterization of Oligomers
Wilson et al. (2018) reported the synthesis of a deoxyguanosine monophosphate-rich propyl methacrylate oligomer. This study contributes to the understanding of the synthetic pathways and properties of dGMP-based polymers, potentially useful in various applications (Wilson, Fenati, Williams, & Ellis, 2018).
Phototriggering of Cyclic Nucleotides
Hagen et al. (2003) explored caged compounds for 8bromo-substituted cyclic nucleotides, focusing on their efficiency and rapid phototriggering properties. These compounds have implications in physiological studies under non-damaging light conditions (Hagen, Frings, Wiesner, Helm, Kaupp, & Bendig, 2003).
Photoelectron Spectroscopy of Oligonucleotides
Yang et al. (2004) utilized photodetachment photoelectron spectroscopy to probe the electronic structure of mono-, di-, and trinucleotide anions, including 2'-deoxyguanosine 5'-monophosphate. This study provides direct spectroscopic evidence of guanine being the site with the lowest ionization potential in oligonucleotides (Yang, Wang, Vorpagel, & Wang, 2004).
Capillary Zone Electrophoresis for Nucleoside Monophosphates
Esaka et al. (2001) investigated the separation of deoxyribonucleoside monophosphates, including dGMP, using capillary zone electrophoresis. This technique is significant for analyzing and separating various nucleotide components (Esaka, Inagaki, Goto, & Sako, 2001).
Fluorescence Spectroscopy of dGMP
Miannay et al. (2010) studied the fluorescence of 2'-deoxyguanosine 5'-monophosphate in aqueous solution using steady-state and time-resolved fluorescence spectroscopy. This research contributes to understanding the excited-state dynamics of dGMP, which is important in photophysics and photochemistry (Miannay, Gustavsson, Banyasz, & Markovitsi, 2010).
Propiedades
Número CAS |
4214-21-5 |
|---|---|
Nombre del producto |
N(2),N(2)-dimethylguanosine 5'-monophosphate |
Fórmula molecular |
C₁₂H₁₈N₅O₈P |
Peso molecular |
391.27 |
Nombre IUPAC |
[(2R,3S,4R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C12H18N5O8P/c1-16(2)12-14-9-6(10(20)15-12)13-4-17(9)11-8(19)7(18)5(25-11)3-24-26(21,22)23/h4-5,7-8,11,18-19H,3H2,1-2H3,(H,14,15,20)(H2,21,22,23)/t5-,7-,8-,11-/m1/s1 |
SMILES |
CN(C)C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)COP(=O)(O)O)O)O |
Sinónimos |
N,N-dimethyl-guanosine 5’-(Dihydrogen Phosphate); N,N-Dimethyl-guanosine 5’-Phosphate; N,N-Dimethylguanine 9-β-D-ribofuranoside 5’-Monophosphate; N,N-Dimethylguanosine 5’-Phosphate; N,N-Dimethylguanylic Acid; N2,N2-Dimethylguanine 9-β-D-Ribofuranosid |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl[4-chloro-4-(3-pyridyl)butyl]carbamic acid ethyl ester](/img/structure/B1144876.png)


![(2S,5R)-6-Hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxamide](/img/structure/B1144885.png)
